Pixantrone dimaleate

Catalog No.
S548637
CAS No.
144675-97-8
M.F
C21H23N5O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pixantrone dimaleate

CAS Number

144675-97-8

Product Name

Pixantrone dimaleate

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GORZTPPEWDXGBU-BTJKTKAUSA-N

SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO and water

Synonyms

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione, 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione, 6,9-AEA-BIQDO, 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione, BBR 2778, BBR-2778, BBR2778, pixantrone

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Pixantrone dimaleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of action

    Researchers are continuing to study the exact mechanisms by which pixantrone dimaleate kills cancer cells. It's believed to work through multiple pathways, including DNA damage and disruption of DNA replication [].

  • Drug resistance

    Overcoming drug resistance is a major challenge in cancer treatment. Pixantrone dimaleate has shown activity against cancer cells resistant to other therapies, making it a potential candidate for treating advanced or relapsed cancers [].

  • Combination therapies

    Researchers are investigating the effectiveness of combining pixantrone dimaleate with other chemotherapy drugs or radiotherapy to improve treatment outcomes [].

  • Preclinical studies

    Pixantrone dimaleate is being evaluated in preclinical studies for its potential effectiveness against various cancers, including melanoma, pancreatic cancer, and acute myeloid leukemia [, , ].

Pixantrone dimaleate is a synthetic aza-anthracenedione compound, which serves as an experimental antineoplastic agent primarily used in the treatment of aggressive non-Hodgkin lymphoma. It is structurally similar to anthracyclines, such as mitoxantrone, but is designed to exhibit reduced cardiotoxicity. Pixantrone acts as a DNA intercalator and inhibits topoisomerase II, leading to the induction of DNA double-strand breaks and ultimately promoting apoptosis in cancer cells. Its unique structural features include a nitrogen heteroatom that enhances its interaction with DNA and topoisomerase II, distinguishing it from traditional anthracyclines that are associated with significant cardiac side effects .

Pixantrone dimaleate works through two primary mechanisms to kill cancer cells:

  • DNA Intercalation: The planar structure of Pixantrone allows it to insert itself between DNA base pairs, disrupting DNA replication and transcription [].
  • Topoisomerase II Inhibition: Pixantrone binds to the enzyme topoisomerase II, which is essential for DNA unwinding during cell division. This binding prevents topoisomerase II from resealing DNA breaks, leading to further DNA damage and cell death [].

Pixantrone dimaleate can cause severe side effects, including:

  • Bone marrow suppression leading to low blood cell counts.
  • Nausea, vomiting, and diarrhea.
  • Increased risk of infections due to reduced white blood cells.
  • Cardiotoxicity, although potentially less severe compared to mitoxantrone [].
Primarily due to its ability to intercalate into DNA. The compound acts as a poison for topoisomerase II by stabilizing transient protein-DNA complexes, resulting in double-stranded DNA breaks. This mechanism is crucial for its anticancer activity. Additionally, pixantrone can form adducts with DNA upon activation by formaldehyde, which can be generated from hydrogen peroxide in biological systems. This reaction may enhance DNA damage and disrupt replication and transcription processes .

The biological activity of pixantrone dimaleate is characterized by its potent cytotoxic effects against tumor cells, particularly in non-Hodgkin lymphoma. It has demonstrated efficacy in clinical trials, showing a higher complete response rate compared to other chemotherapeutic agents. The compound's mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which collectively leads to increased apoptosis in cancer cells. Notably, pixantrone's reduced formation of reactive oxygen species contributes to its lower cardiotoxicity compared to conventional anthracyclines .

Pixantrone dimaleate is primarily investigated for its application as a second-line treatment for relapsed or refractory aggressive non-Hodgkin lymphoma. It is administered intravenously and has been evaluated in various clinical trials, including Phase III studies aimed at comparing its efficacy against standard chemotherapy regimens containing doxorubicin. The promising results indicate that pixantrone may serve as a viable alternative for patients who have experienced cardiotoxicity from previous treatments .

Interaction studies involving pixantrone reveal its complex formation with various metal ions, such as copper(II), although these interactions are not believed to be pharmacologically significant due to tightly regulated levels of free copper in biological systems. The drug's interaction with topoisomerase II is crucial for its mechanism of action, as it stabilizes the enzyme-DNA complex during the catalytic cycle, leading to increased cytotoxicity against cancer cells .

Pixantrone dimaleate shares structural similarities with several other compounds used in cancer therapy. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionCardiotoxicity LevelClinical Application
MitoxantroneYesTopoisomerase II inhibitorModerateVarious cancers
DoxorubicinYesTopoisomerase II inhibitorHighMultiple cancers
AmetantroneYesTopoisomerase II inhibitorModerateVarious cancers
EpirubicinYesTopoisomerase II inhibitorModerateBreast cancer
Pixantrone dimaleateYesTopoisomerase II inhibitorLowAggressive non-Hodgkin lymphoma

Pixantrone dimaleate stands out due to its significantly lower cardiotoxicity profile while retaining effective anticancer properties, making it a promising candidate for patients who have previously suffered from cardiac complications related to chemotherapy .

Original Synthetic Route (Krapcho Method)

Pyridine-3,4-Dicarboxylic Acid Anhydride Generation

The synthesis of pixantrone dimaleate begins with pyridine-3,4-dicarboxylic acid (129) as the starting material. Cyclic anhydride formation is achieved by refluxing the dicarboxylic acid in acetic anhydride (Ac₂O) at 120–140°C for 2 hours, yielding pyridine-3,4-dicarboxylic anhydride (130) in 76% yield. This step eliminates water, forming a reactive intermediate critical for subsequent Friedel-Crafts alkylation. The anhydride is typically purified via recrystallization or filtration to remove residual acetic acid.

Friedel-Crafts Alkylation with 1,4-Difluorobenzene

The anhydride (130) undergoes a Friedel-Crafts acylation with 1,4-difluorobenzene (131) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. Conducted under reflux conditions (80–100°C) for 22 hours in an inert solvent such as dichloromethane, this reaction produces a mixture of regioisomeric keto acids (132a/132b) in 84% yield. The AlCl₃ facilitates electrophilic aromatic substitution, positioning the acyl groups at the para positions of the difluorobenzene ring. The isomers are not separated at this stage and proceed directly to cyclization.

Cyclization to Benzoisoquinoline-Dione Core

The keto acid mixture is treated with fuming sulfuric acid (20–30% SO₃) at 140°C for 3 hours to induce cyclization, forming the difluorobenzoisoquinoline-dione core (133). This step involves intramolecular dehydration and ring closure, driven by the strong acidity of sulfuric acid. The product is isolated via careful quenching in ice-water followed by neutralization and filtration, yielding a crystalline intermediate.

Functionalization with Ethylenediamine

The difluorobenzoisoquinoline-dione core (133) reacts with ethylenediamine (134) in pyridine at room temperature for 12 hours, followed by heating to 50°C for 2 hours. This nucleophilic aromatic substitution replaces the fluorine atoms with primary amine groups, forming the pixantrone free base. The reaction mixture is purified via column chromatography or recrystallization to remove unreacted ethylenediamine and by-products.

Industrial-Scale Modifications

Anhydride Formation Optimization

Industrial processes optimize anhydride generation by employing controlled reflux conditions and stoichiometric excess of acetic anhydride (1.5–2.0 equivalents). Continuous distillation removes acetic acid by-product, improving reaction efficiency and scalability. Yield improvements to >85% are achieved through rigorous temperature control (125–135°C) and reduced reaction times (1.5 hours).

AlCl₃ Catalysis Refinement

To minimize AlCl₃ waste, industrial protocols use catalytic amounts (1.2 equivalents) combined with solvent recovery systems. The Friedel-Crafts step is conducted in chlorobenzene, which enhances regioselectivity and simplifies post-reaction AlCl₃ removal via aqueous extraction. This modification reduces environmental impact and lowers production costs.

Sulfuric Acid Cyclization Conditions

Cyclization is scaled using 98% sulfuric acid at 130–160°C for 3–10 hours, depending on batch size. Temperature gradients are tightly controlled to prevent over-sulfonation, and the process includes inline monitoring of SO₃ levels to ensure consistent product quality. Quenching is performed in a chilled ethanol-water mixture to stabilize the product.

Dimaleate Salt Formation

Acetic Anhydride Treatment

The pixantrone free base is suspended in aqueous acetic anhydride (1:1 v/v) at pH 4.2–4.5 to protonate the primary amine groups. This step ensures solubility and prepares the molecule for salt formation. Excess acetic anhydride is removed via vacuum distillation, and the intermediate is isolated as a hydrochloride salt.

Maleic Acid Complexation

The protonated pixantrone reacts with maleic acid in a 1:2 molar ratio in refluxing ethanol for 4–6 hours. The dimaleate salt precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum. Final purification involves recrystallization from a methanol-water system, yielding pixantrone dimaleate (>99% purity) in 92% yield over three steps.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Anhydride formationAcetic anhydride, 120–140°C, 2 h76
Friedel-CraftsAlCl₃, 1,4-difluorobenzene, 80–100°C, 22 h84
CyclizationFuming H₂SO₄, 140°C, 3 h91
Dimaleate formationMaleic acid, ethanol, reflux, 6 h92

Table 2: Industrial vs. Laboratory-Scale Modifications

ParameterLaboratory ScaleIndustrial Scale
Anhydride time2 h1.5 h (continuous distillation)
AlCl₃ usage3 equivalents1.2 equivalents (recycled)
Cyclization acidFuming H₂SO₄98% H₂SO₄ with SO₃ monitoring
PurificationColumn chromatographyRecrystallization

DNA Intercalation

Planar Aromatic System Insertion

Pixantrone dimaleate exhibits DNA intercalation through its planar aromatic benzoisoquinolinedione core structure [1] [2]. The compound's molecular architecture features a planar aromatic system that enables effective interaction with DNA double helix [3]. This planar configuration is essential for the intercalation mechanism, as the aromatic rings can insert between the stacked base pairs of DNA [1].

The intercalation mechanism involves the insertion of the planar aromatic system between DNA base pairs, with the benzoisoquinolinedione core providing the necessary geometric requirements for this interaction [2]. Single molecule force spectroscopy studies using optical tweezers have demonstrated that pixantrone intercalates into the DNA double helix through this planar aromatic system insertion mechanism [2].

Nuclear magnetic resonance spectroscopy studies have confirmed the intercalative binding mechanism of pixantrone [4]. The compound demonstrates strong nuclear Overhauser effects from the side-chain ethylene protons to the H5 protons of DNA, providing direct evidence for the intercalative mode of binding [4]. The intercalation occurs preferentially from specific binding sites, with the planar aromatic system facilitating the insertion process [4].

Intercalation-Induced DNA Distortion

The intercalation of pixantrone dimaleate induces significant conformational changes in the DNA double helix structure [2]. Following intercalation, the compound causes substantial compaction of the DNA molecule through partial neutralization of the phosphate backbone [2]. This DNA compaction represents a significant structural distortion that affects the normal geometry of the double helix.

The intercalation-induced DNA distortion manifests as conformational changes in the double helix that alter the normal B-form structure of DNA [2]. These structural modifications result from the insertion of the planar aromatic system between base pairs, which necessitates unwinding and lengthening of the DNA helix to accommodate the intercalated molecule [2].

Studies using DNA melting temperature measurements have demonstrated that pixantrone stabilizes the DNA double helix, indicating that the intercalation-induced distortions actually strengthen the overall DNA structure [5]. This stabilization occurs despite the local distortions caused by the intercalation process, suggesting that the compound induces favorable interactions that compensate for the structural perturbations [5].

Topoisomerase II Poisoning

Enzyme-DNA Complex Stabilization

Pixantrone dimaleate functions as a topoisomerase II poison by stabilizing the normally transient enzyme-DNA covalent complexes [5] [6]. The compound targets both topoisomerase IIα and topoisomerase IIβ isoforms, although it demonstrates preferential selectivity for the α isoform [5]. This selectivity is clinically significant as topoisomerase IIβ is predominantly expressed in cardiac tissue and is associated with anthracycline-induced cardiotoxicity [5].

The enzyme-DNA complex stabilization mechanism involves the binding of pixantrone to the topoisomerase II-DNA complex, preventing the normal catalytic cycle from proceeding [5]. Under normal conditions, topoisomerase II forms a transient covalent intermediate with DNA during the strand passage reaction, but pixantrone prevents the religation step, trapping the enzyme in this covalent complex [5].

Cellular immunodetection of enzyme-DNA complexes has confirmed that pixantrone induces concentration-dependent increases in topoisomerase II-DNA covalent complexes in living cells [5]. The compound shows greater effectiveness in stabilizing topoisomerase IIα-DNA complexes compared to topoisomerase IIβ-DNA complexes, which may contribute to its reduced cardiotoxicity profile [5].

Double-Strand Break Induction

The stabilization of topoisomerase II-DNA complexes by pixantrone dimaleate leads to the formation of DNA double-strand breaks [5] [7]. These breaks occur when the stabilized enzyme-DNA complexes are converted to permanent DNA lesions through cellular processing mechanisms [5]. The generation of double-strand breaks represents a critical cytotoxic mechanism that triggers DNA damage response pathways and ultimately leads to cell death [7].

DNA cleavage assays demonstrate that pixantrone induces concentration-dependent formation of linear DNA products, indicating double-strand break formation [5]. The compound acts as a topoisomerase II poison by stabilizing the cleavable complex, resulting in the accumulation of DNA double-strand breaks [5]. However, the efficiency of double-strand break induction is lower compared to mitoxantrone and doxorubicin, requiring higher concentrations to achieve similar levels of DNA damage [5].

Cellular studies using phospho-histone γH2AX assays have shown that pixantrone induces DNA double-strand breaks in living cells, although the response is observed primarily at higher concentrations [5] [7]. Interestingly, the compound can induce cell death at concentrations that do not produce detectable γH2AX foci in the main nuclei, suggesting that the primary cytotoxic mechanism may involve alternative pathways beyond direct DNA strand breakage [7].

Covalent DNA Adduct Formation

Formaldehyde-Mediated Activation

Pixantrone dimaleate requires formaldehyde for activation to form covalent DNA adducts [6] [8]. This activation mechanism involves the nucleophilic attack of formaldehyde by the primary amino groups present in the side chains of pixantrone, forming a highly reactive Schiff base intermediate [6]. The formaldehyde-mediated activation is essential for covalent DNA binding, as pixantrone alone cannot form stable adducts with DNA [6].

The formaldehyde activation mechanism demonstrates absolute specificity, with no DNA adduct formation observed in the absence of formaldehyde [6]. The reaction exhibits both concentration and time dependence, with optimal adduct formation occurring at formaldehyde concentrations of 2 millimolar and reaching steady state within 4 hours [6]. This activation process is significantly more efficient for pixantrone compared to mitoxantrone, with pixantrone showing 10- to 100-fold greater propensity for adduct formation at equimolar concentrations [6].

The biological relevance of formaldehyde-mediated activation is supported by the presence of endogenous formaldehyde in cellular systems [6]. Formaldehyde occurs naturally at low levels as a consequence of normal cellular metabolism and is elevated in some cancers, particularly hematological malignancies [6]. This suggests that the formaldehyde-activation mechanism may be physiologically relevant in cancer cells with elevated formaldehyde levels [6].

Primary Amine-Guanine Crosslinking

The covalent DNA adduct formation by formaldehyde-activated pixantrone occurs specifically through the primary amino groups in the drug's side chains and the N2 amino group of guanine residues [8]. Mass spectrometric analysis has confirmed that the covalent linkage is mediated by a single methylene bridge provided by formaldehyde, forming a stable pixantrone-guanine adduct [8].

The primary amine-guanine crosslinking mechanism exhibits high specificity for guanine-containing sequences [8]. Pixantrone generates DNA adducts only when guanine is present in substrates and shows no adduct formation with inosine-containing polynucleotides, confirming that the N2 amino group of guanine is the exclusive site for covalent attachment [8]. This specificity is further demonstrated by the preferential binding to CpG and CpA dinucleotides [8].

The structural requirement for primary amino groups is confirmed by studies with dimethyl-substituted analogs of pixantrone, which cannot form DNA adducts [8]. The compound 6,9-bis-[[2-(dimethylamino)ethyl]amino]benzo[g]isoquinoline-5,10-dione, lacking primary amino functions, shows no ability to form covalent DNA adducts, establishing that the primary amines are essential for the crosslinking reaction [8].

Redox Inactivity

Absence of Hydroquinone Moieties

The molecular structure of pixantrone dimaleate lacks the hydroquinone moieties that are present in anthracyclines and contribute to their redox activity [1] [9]. This structural modification represents a key design feature that distinguishes pixantrone from cardiotoxic anthracyclines such as doxorubicin and mitoxantrone [9]. The absence of hydroquinone groups eliminates the primary site for redox cycling reactions that generate reactive oxygen species [9].

The hydroquinone moiety removal was a deliberate structural modification during pixantrone development to reduce cardiotoxicity while maintaining antitumor activity [9]. In contrast to anthracyclines, which contain redox-active hydroquinone groups that can participate in electron transfer reactions, pixantrone's structure prevents such redox cycling [9]. This modification is complemented by the insertion of a nitrogen heteroatom in the aromatic ring system, further contributing to the compound's redox inactivity [9].

The structural basis for redox inactivity involves the replacement of the hydroquinone-containing ring with a nitrogen-containing heterocycle [1]. This modification eliminates the electron-rich hydroquinone system that serves as the primary site for one-electron reduction in anthracyclines [1]. The nitrogen heteroatom insertion provides additional hydrogen bonding sites that enhance DNA and topoisomerase II interactions while preventing redox activation [1].

Resistance to One-Electron Reduction

Pixantrone dimaleate demonstrates resistance to one-electron reduction reactions that are characteristic of anthracyclines [1] [9]. This resistance is attributed to the absence of the redox-active hydroquinone moiety and the incorporation of nitrogen heteroatoms in the aromatic ring system [1]. Unlike doxorubicin, which undergoes one-electron redox cycling and reactive oxygen species formation via nicotinamide adenine dinucleotide hydrogen dehydrogenase, pixantrone remains chemically stable under reducing conditions [1].

The one-electron reduction resistance is demonstrated by the compound's inability to generate semiquinone free radicals in cellular systems [5]. While pixantrone can produce semiquinone radicals in enzymatic reducing systems under artificial conditions, this does not occur in cellular environments, likely due to low cellular uptake and the inherent stability of the molecular structure [5]. This resistance to reduction prevents the formation of reactive intermediates that contribute to cardiotoxicity [5].

The clinical significance of one-electron reduction resistance is evident in the reduced cardiotoxicity profile of pixantrone compared to anthracyclines [5]. The compound does not undergo the redox cycling that generates reactive oxygen species and long-lived metabolites such as doxorubicinol, which are associated with cardiac damage [5]. This resistance to reduction contributes to the improved therapeutic index of pixantrone in clinical applications [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

441.16483347 g/mol

Monoisotopic Mass

441.16483347 g/mol

Heavy Atom Count

32

Appearance

Brown to black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P0R64C4CR9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Drug Indication

Pixuvri is indicated as monotherapy for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin B-cell lymphomas (NHL). The benefit of pixantrone treatment has not been established in patients when used as fifth-line or greater chemotherapy in patients who are refractory to last therapy.
Treatment of non-Hodgkin lymphoma

Pharmacology

Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

L01DB11

Mechanism of Action

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Absorption Distribution and Excretion

Intravenous administration results in a rapid distribution followed by a slow elimination. [2] In ex vivo myocardial strips, pixantrone is taken up to a higher degree than mitoxantrone. In myocardial strips which are doxorubicin naive pixantrone displays higher uptake than in DOX-loaded myocardial strips. DOX clearance causes membrane effects which may be responsible for this observation. DOX clearance involves rapid passive diffusion through one side of the membrane followed by "flip flop" reorientation of the lipid bilayer. This disorganization of lipids is believed to impair membrane penetration by pixantrone. [3]
Fecally and renally excreted. Urinary elimination of unchanged drug is less than 10%. [2]
9.7-29.7 L/kg. [2]
Plasma clearance is 0.75 - 1.31 L/h/kg. [2]

Metabolism Metabolites

Pixantrone does not form secondary alcohol metabolites. [2] Pixantrone hydrolyzes extensively to CT-45886 which is believed to inhibit doxol formation by displacing DOX from the active site of reductases. CT4889 and CT-45890 are also formed.[3]

Wikipedia

Pixantrone

Biological Half Life

Half life ranges from 14.7 to 31.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Landells LJ, Prescott C, Hay N, Sutcliffe F, Stevens A. NICE guidance on pixantrone monotherapy for multiply relapsed or refractory aggressive non-Hodgkin lymphoma. Lancet Oncol. 2014 Apr;15(4):381-2. PubMed PMID: 24818252.
2: She Z, Zhang T, Wang X, Li X, Song Y, Cheng X, Huang Z, Deng Y. The anticancer efficacy of pixantrone-loaded liposomes decorated with sialic acid-octadecylamine conjugate. Biomaterials. 2014 Jun;35(19):5216-25. doi: 10.1016/j.biomaterials.2014.03.022. Epub 2014 Apr 2. PubMed PMID: 24703714.
3: Longo M, Torre PD, Allievi C, Morisetti A, Al-Fayoumi S, Singer JW. Tolerability and toxicological profile of pixantrone (Pixuvri(®)) in juvenile mice. Comparative study with doxorubicin. Reprod Toxicol. 2014 Mar 3;46C:20-30. doi: 10.1016/j.reprotox.2014.02.006. [Epub ahead of print] PubMed PMID: 24602559.
4: Kurmasheva RT, Reynolds CP, Kang MH, Allievi C, Houghton PJ, Smith MA. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 May;61(5):922-4. doi: 10.1002/pbc.24800. Epub 2013 Oct 26. PubMed PMID: 24166988; PubMed Central PMCID: PMC3951603.
5: Herbrecht R, Cernohous P, Engert A, Le Gouill S, Macdonald D, Machida C, Myint H, Saleh A, Singer J, Wilhelm M, van der Jagt R. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma. Ann Oncol. 2013 Oct;24(10):2618-23. doi: 10.1093/annonc/mdt289. Epub 2013 Aug 14. PubMed PMID: 23946328.
6: Péan E, Flores B, Hudson I, Sjöberg J, Dunder K, Salmonson T, Gisselbrecht C, Laane E, Pignatti F. The European Medicines Agency review of pixantrone for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin's B-cell lymphomas: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2013;18(5):625-33. doi: 10.1634/theoncologist.2013-0020. Epub 2013 Apr 24. PubMed PMID: 23615696; PubMed Central PMCID: PMC3662855.
7: Marolda R, Ruocco C, Cordiglieri C, Toscani C, Antozzi C, Mantegazza R, Baggi F. Differential targeting of immune-cells by Pixantrone in experimental myasthenia gravis. J Neuroimmunol. 2013 May 15;258(1-2):41-50. doi: 10.1016/j.jneuroim.2013.02.021. Epub 2013 Mar 21. PubMed PMID: 23523328.
8: Papadatos-Pastos D, Pettengell R. Pixantrone: merging safety with efficacy. Expert Rev Hematol. 2013 Feb;6(1):25-33. doi: 10.1586/ehm.12.61. Review. PubMed PMID: 23373776.
9: Salvatorelli E, Menna P, Paz OG, Chello M, Covino E, Singer JW, Minotti G. The novel anthracenedione, pixantrone, lacks redox activity and inhibits doxorubicinol formation in human myocardium: insight to explain the cardiac safety of pixantrone in doxorubicin-treated patients. J Pharmacol Exp Ther. 2013 Feb;344(2):467-78. doi: 10.1124/jpet.112.200568. Epub 2012 Nov 28. PubMed PMID: 23192654.

Explore Compound Types